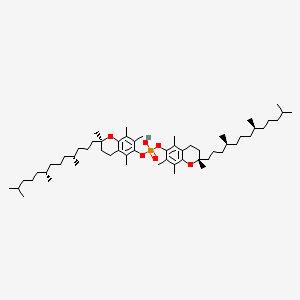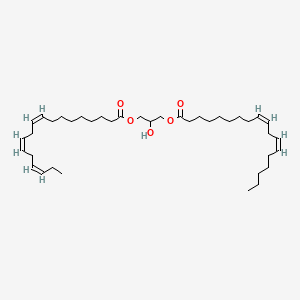
2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide
Übersicht
Beschreibung
The compound “2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide” is a labeled analogue of 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl)-N,N-dimethylacetamide . It is used in the synthesis of the acyl glucuronide and hydroxy metabolites of Diclofenac , a nonsteroidal anti-inflammatory compound . The molecular formula of the compound is C17H14D4Cl2N2O2 , and its molecular weight is 357.27 .
Molecular Structure Analysis
The molecular structure of the compound is represented by the formula C17H14D4Cl2N2O2 . This indicates that the compound contains 17 carbon atoms, 14 hydrogen atoms, 4 deuterium atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Triarylamine-Bearing Poly(1,4-phenylenevinylene)
Poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] 1 was prepared via the Gilch reaction. This process enabled the preparation of polyphenylenevinylene with a triarylamine pendant group, offering a new approach to high molecular weight, high-spin organic polymers with solvent-solubility and film formability. This could be significant for developing materials with specific electronic or optoelectronic properties (Kurata, Pu, & Nishide, 2007).
Synthesis and Cytotoxicity of Quinazolinones
A compound, 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (JJC-1), was synthesized and evaluated for its cytotoxicity against various cancer cell lines. This highlights the potential application of such compounds in cancer research and treatment (Hour et al., 2007).
Herbicide Metabolism in Liver Microsomes
A study on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes found that certain metabolites, related to compounds like 2-chloro-N-(2,6-diethylphenyl)acetamide, are bioactivated through complex pathways. This research is relevant in understanding the metabolic processing of similar chemical structures in agricultural settings (Coleman et al., 2000).
Synthesis and Spectroscopy of N-confused Tetraphenylporphyrins
Substituted N-confused tetraphenylporphyrins, with electron-withdrawing and donating groups, were synthesized to explore the effects of peripheral substitution on macrocycles. This research is valuable for understanding and designing molecules with specific optical and electronic properties (Shaw et al., 2004).
Exploring OLED Materials
A study on the structural, optoelectronic, and charge transport properties of certain dyes, including compounds with bis(4-methoxyphenyl)amino groups, was conducted for their potential use in organic light-emitting diodes (OLEDs). Such research is crucial in the development of efficient OLED materials (Wazzan & Irfan, 2019).
Molecular Conformations in Antipyrine Derivatives
Research into the different molecular conformations of certain antipyrine derivatives, including those with methoxyphenyl groups, offers insights into their biological activities and potential applications in medicinal chemistry (Narayana et al., 2016).
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-methoxyanilino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-21(2)16(22)8-11-6-4-5-7-15(11)20-17-13(18)9-12(23-3)10-14(17)19/h4-7,9-10,20H,8H2,1-3H3/i4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTKYJXULFVQRI-UGWFXTGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=C(C=C2Cl)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)NC2=C(C=C(C=C2Cl)OC)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











